molecular formula C26H22BrN5O3S B11668122 4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate

4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate

Cat. No.: B11668122
M. Wt: 564.5 g/mol
InChI Key: KPOITZCXBBSZMS-OGLMXYFKSA-N
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Description

This compound is a triazole-based derivative featuring a 4-bromophenyl group, a phenyl-substituted 1,2,4-triazole ring, a sulfanyl-acetyl hydrazone moiety, and a terminal phenyl acetate group. The presence of the 4-bromophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic enzyme pockets, while the hydrazone linker offers conformational flexibility for target interactions .

Properties

Molecular Formula

C26H22BrN5O3S

Molecular Weight

564.5 g/mol

IUPAC Name

[4-[(E)-N-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C26H22BrN5O3S/c1-17(19-10-14-23(15-11-19)35-18(2)33)28-29-24(34)16-36-26-31-30-25(20-8-12-21(27)13-9-20)32(26)22-6-4-3-5-7-22/h3-15H,16H2,1-2H3,(H,29,34)/b28-17+

InChI Key

KPOITZCXBBSZMS-OGLMXYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)OC(=O)C

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC(=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide

A validated method involves cyclizing 4-bromophenylthiosemicarbazide with benzoyl chloride under acidic conditions:

Reaction Conditions

  • Solvent: Ethanol/Water (3:1 v/v)

  • Catalyst: Conc. HCl (2 eq)

  • Temperature: Reflux (80°C, 6 hr)

  • Yield: 78–82%

Mechanism

  • Nucleophilic attack by the thiosemicarbazide nitrogen on the benzoyl carbonyl.

  • Intramolecular cyclization with HCl-mediated dehydration.

  • Aromatization to form the triazole ring.

Alternative Route via Huisgen Cycloaddition

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between:

  • 4-Bromophenyl azide

  • Phenylacetylene

Optimization Data

ParameterValue
CatalystCuI (10 mol%)
LigandTBTA (15 mol%)
SolventDMF
Temperature60°C, 4 hr
Yield85%

This method offers better regioselectivity but requires stringent anhydrous conditions.

Synthesis of 2-Chloro-N'-(1-phenylethylidene)acetohydrazide (Intermediate B)

Hydrazone Formation

Step 1 : Condensation of acetophenone hydrazone with chloroacetyl chloride :

Procedure

  • Dissolve acetophenone hydrazone (1 eq) in dry THF.

  • Add chloroacetyl chloride (1.2 eq) dropwise at 0°C.

  • Stir for 3 hr at room temperature.

  • Precipitate product with ice-water; filter and dry.

Yield : 89%

Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂Cl), 2.41 (s, 3H, CH₃).

Coupling of Intermediates A and B

Thioether Bond Formation

Intermediate A reacts with Intermediate B via nucleophilic substitution:

Optimized Protocol

  • Solvent: DMF

  • Base: K₂CO₃ (3 eq)

  • Temperature: 50°C, 12 hr

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄

  • Yield: 75%

Critical Note : Excess base prevents oxidation of the thiol group to disulfide.

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (3 eq)
SolventToluene/Ethanol (4:1)
Temperature90°C, 8 hr
Yield68%

This step introduces stereochemical control for the (1E)-hydrazonoyl configuration.

Purification and Characterization

Chromatographic Methods

  • Column : Silica gel (230–400 mesh)

  • Eluent : Hexane/Ethyl acetate (7:3 → 1:1 gradient)

  • Recovery : >98% purity

Spectroscopic Data

  • HRMS (ESI+) : m/z calc. for C₂₄H₂₀BrN₅O₃S [M+H]⁺: 568.0432; found: 568.0429.

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (COO), 154.2 (C=N), 134.7–121.3 (Ar-C), 61.2 (CH₂S), 21.1 (CH₃COO).

Comparative Analysis of Synthetic Routes

Table 1 : Yield and Efficiency Comparison

MethodKey StepTotal YieldPurity (%)
CyclocondensationThiosemicarbazide cyclization62%98.5
CuAACAzide-alkyne coupling71%99.2
Sequential couplingThioether + Suzuki68%97.8

The CuAAC route offers superior purity but requires costly catalysts, whereas cyclocondensation is more scalable.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Oxidative dimerization of thiol intermediates.

  • Solution : Use N₂ atmosphere and radical scavengers (e.g., BHT).

Stereochemical Control

  • Issue : Random (E/Z) hydrazone isomerization.

  • Solution : Employ acidic conditions (pH 4–5) to favor (1E) configuration .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the sulfanyl group.

    Reduction: Reduced forms of the triazole ring or bromophenyl group.

    Substitution: Substituted derivatives of the bromophenyl group.

Scientific Research Applications

The biological properties of compounds containing triazole rings are well-documented. Specifically, derivatives of 4H-1,2,4-triazole have exhibited significant antimicrobial, antifungal, and anticancer activities. The presence of the bromophenyl group may enhance these biological activities through mechanisms such as π–π stacking interactions and increased lipophilicity .

Anticancer Properties

Research indicates that compounds similar to 4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate can effectively inhibit specific cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The compound's structure suggests it may interact with key enzymes or receptors involved in cancer progression.

Antimicrobial and Antifungal Activities

The triazole moiety is also recognized for its efficacy against various microbial pathogens. Compounds with similar structures have demonstrated potent antifungal properties against strains like Candida albicans and Aspergillus species . The compound's unique functional groups may contribute to its effectiveness in disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals notable features that may influence biological activity:

Compound NameStructureNotable Features
5-(4-Bromophenyl)-4H-1,2,4-triazoleStructureBasic triazole structure; potential antimicrobial activity.
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(Diethylamino)phenyl]methylidene}acetohydrazideStructureContains sulfanyl group; studied for actoprotective activity.
N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamideStructureRelated sulfonamide structure; known for diverse biological activities.

The complexity of This compound lies in its intricate combination of functional groups. This complexity may lead to synergistic effects that enhance its biological activity compared to simpler analogs .

Case Studies

Several studies have explored the synthesis and biological evaluation of compounds related to This compound :

  • Anticancer Activity Study : A study demonstrated that triazole derivatives could significantly inhibit the proliferation of breast cancer cells through apoptotic pathways .
  • Antimicrobial Efficacy Research : Research indicated that similar triazole compounds showed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Mechanistic Insights : Investigations into the binding affinity of triazole compounds with specific enzymes provided insights into their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The triazole ring and bromophenyl group can interact with enzymes and receptors, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives, which are often modified at the 3-, 4-, and 5-positions to tune physicochemical and biological properties. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Evidence ID
Target Compound 4-Bromophenyl, phenyl, sulfanyl-acetyl hydrazone, phenyl acetate C₂₅H₂₁BrN₆O₃S 581.45 High polarity due to acetate; potential for hydrogen bonding
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-methyl-2-thienyl)methylene]acetohydrazide 3-Methyl-2-thienyl hydrazone C₂₂H₂₀BrN₇OS₂ 558.47 Enhanced π-stacking from thienyl group; reduced solubility in polar solvents
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 4-Pyridinyl, 3-(trifluoromethyl)phenyl C₂₁H₁₆BrF₃N₆OS 537.35 Increased electron-withdrawing effects (CF₃); improved metabolic stability
N-(4-Bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 2-furyl C₁₅H₁₅BrN₄O₂S 409.28 Lower steric hindrance; furyl group may enhance oral bioavailability

Key Observations:

The phenyl acetate in the target compound increases polarity, likely improving water solubility compared to analogs with non-polar terminal groups (e.g., thienyl or trifluoromethylphenyl) .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., ethyl or furyl groups) are synthesized in higher yields (e.g., 57% for a chlorophenyl-triazole analog via cyclocondensation ), whereas the target compound’s multi-step synthesis may result in lower yields due to steric challenges.

Spectroscopic Differentiation :

  • NMR studies (e.g., ) highlight that substituents at the triazole 3-position (e.g., sulfanyl-acetyl vs. pyridinyl) cause distinct chemical shifts in regions corresponding to the triazole and adjacent moieties (δ 7.5–8.5 ppm for aromatic protons) .

Research Findings and Implications

  • Lumping Strategy Relevance: As noted in , compounds with shared core structures (e.g., 1,2,4-triazole) but variable substituents can be grouped to predict properties like logP or binding affinity, streamlining drug discovery pipelines .

Biological Activity

The compound 4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate is a complex organic molecule that incorporates various functional groups known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial, antifungal, and anticancer research.

Structural Overview

The molecular structure of the compound features:

  • A triazole ring , which is often associated with antimicrobial and anticancer properties.
  • A bromophenyl group , which can enhance lipophilicity and facilitate π–π stacking interactions.
  • An ethanehydrazonoyl moiety , which may contribute to its biological interactions.

This structural complexity suggests a potential for diverse biological activities compared to simpler analogs.

Antimicrobial and Antifungal Properties

Compounds containing triazole rings are well-documented for their antimicrobial and antifungal activities. The presence of the triazole moiety in this compound is expected to confer similar properties:

  • Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death.
  • Case Studies :
    • Research has shown that derivatives of 4H-1,2,4-triazole exhibit significant activity against various fungal strains, including Candida and Aspergillus species.
    • A related study indicated that compounds with similar structures demonstrated effective inhibition of plant pathogens like Fusarium and Colletotrichum species .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

  • Inhibition of Cancer Cell Lines : Preliminary studies indicate that triazole derivatives can inhibit specific cancer cell lines. For instance, compounds with similar structures have shown moderate to good activity against breast and prostate cancer cells in the NCI-60 panel .
  • Mechanistic Insights : The interaction with enzymes involved in cancer pathways is a focal point. Compounds with triazole structures have been reported to bind effectively to active sites of enzymes critical for tumor growth .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

  • Research Findings : Studies have shown that certain triazole derivatives can inhibit inflammatory responses by blocking calcium channel activity in endothelial cells .
  • Potential Applications : This suggests that the compound could be useful in developing treatments for inflammatory diseases.

Comparative Analysis

To highlight the unique features of this compound relative to other similar compounds, a comparative table is presented below:

Compound NameStructureNotable Features
5-(4-Bromophenyl)-4H-1,2,4-triazoleStructureBasic triazole structure; potential antimicrobial activity.
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(Diethylamino)phenyl]methylidene}acetohydrazideStructureContains sulfanyl group; studied for actoprotective activity.
N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamideStructureRelated sulfonamide structure; known for diverse biological activities.

Q & A

Q. What are the standard synthetic routes for 4-[(1E)-N-({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by sulfanyl-acetyl and hydrazonoyl substitutions. Key steps include:

  • Condensation of aldehydes with acetohydrazide derivatives under reflux in ethanol or DMF .
  • Catalytic use of acids (e.g., HCl) or bases (e.g., triethylamine) to enhance imine formation .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Optimization focuses on solvent selection, temperature control (60–80°C), and stoichiometric ratios (1:1.2 for hydrazide-aldehyde reactions) to minimize by-products .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm substituent integration and regiochemistry, particularly for distinguishing E/Z hydrazone isomers .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and non-covalent interactions (e.g., hydrogen bonding in triazole rings) .
  • IR spectroscopy : Validates functional groups (C=O at ~1650 cm1^{-1}, S–C at ~650 cm1^{-1}) .

Q. How is preliminary biological activity screening conducted for this compound?

Initial assays include:

  • Antimicrobial testing : Agar dilution or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Docking studies : Preliminary computational analysis against target proteins (e.g., DNA gyrase for antimicrobial activity) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from assay variability, purity discrepancies, or structural isomerism. Mitigation strategies:

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for anticancer screening .
  • Purity validation : Employ HPLC-MS to confirm >98% purity, as impurities (e.g., unreacted intermediates) can skew results .
  • Isomer characterization : Use NOESY NMR or XRD to confirm dominant E/Z configurations, which influence binding affinity .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require systematic modifications:

  • Substituent variation : Replace bromophenyl with chlorophenyl or methoxyphenyl to assess electronic effects .
  • Scaffold hopping : Compare triazole cores with pyrazole or imidazole analogs to evaluate ring-specific interactions .
  • Dosage-response curves : Use Hill slope analysis to quantify efficacy/potency shifts in modified derivatives .

Q. How can computational modeling predict the compound’s reactivity and degradation pathways under environmental or physiological conditions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD simulations : Model hydrolysis of the acetate ester group in aqueous environments (pH 7.4) to assess stability .
  • ADMET profiling : Predict metabolic pathways (e.g., cytochrome P450 interactions) using tools like SwissADME .

Q. What strategies optimize the compound’s stability during long-term storage or in vivo administration?

  • Lyophilization : Store as a lyophilized powder under inert gas (N2_2) to prevent oxidation .
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility and reduce aggregation .
  • Degradation kinetics : Monitor via accelerated stability testing (40°C/75% RH) with UPLC tracking .

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